

Application Notes: Sodium Disulfite as a Bleaching Agent in Pulp and Paper Studies

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Compound of Interest

Compound Name: Sodium disulphite

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Introduction

Sodium disulfite ($\text{Na}_2\text{S}_2\text{O}_5$), also commonly referred to as sodium metabisulfite or sodium pyrosulfite, is a versatile chemical agent employed in the pulp and paper industry, primarily for its role in bleaching processes. It functions as a reductive bleaching agent, a notable contrast to oxidative agents like hydrogen peroxide or chlorine dioxide.^{[1][2]} Its primary application is in the brightening of mechanical pulps and deinked or recycled pulps, where the goal is to decolorize lignin without significant removal, thus preserving pulp yield.^{[2][3][4]}

Mechanism of Action

In aqueous solutions, sodium disulfite is in equilibrium with sodium bisulfite (NaHSO_3). The bleaching action is attributed to the reduction of chromophoric groups within the lignin structure.^{[1][2]} Specifically, it targets and reduces carbonyl and quinonoid structures in lignin, which are major contributors to the color of the pulp.^{[5][6][7]} This reduction converts the colored chromophores into colorless leuco forms, thereby increasing the brightness of the pulp. Unlike oxidative bleaching agents that degrade and remove lignin, reductive bleaching with sodium disulfite primarily decolorizes it, which is why it is favored for high-yield pulps.^{[2][4]}

Key Applications

- **Mechanical Pulp Bleaching:** Sodium disulfite is highly effective for bleaching mechanical pulps such as groundwood, thermomechanical pulp (TMP), and chemi-thermomechanical pulp (CTMP).^{[2][5]} It can achieve a brightness increase of up to 14 points.^{[8][9]}

- **Recycled and Deinked Pulp Bleaching:** It is widely used to improve the brightness of recycled and deinked pulp by removing ink residues and decolorizing contaminants.[2][10]
- **Two-Stage Bleaching Sequences:** Sodium disulfite is often used in combination with oxidative bleaching agents, typically hydrogen peroxide, in two-stage bleaching sequences (e.g., peroxide-dithionite) to achieve higher brightness levels.[8][9][10]

Advantages of Sodium Disulfite Bleaching

- **High Pulp Yield:** As it primarily decolorizes lignin without significant removal, the pulp yield is largely preserved.[4][11]
- **Improved Fiber Properties:** The mild bleaching conditions help in maintaining the strength and integrity of the pulp fibers.
- **Cost-Effectiveness:** It is a relatively economical bleaching agent.[12]
- **Lower Environmental Impact:** Compared to chlorine-based bleaching agents, sodium disulfite presents a lower environmental concern.[2]

Factors Influencing Bleaching Efficiency

Several parameters need to be optimized to achieve the desired bleaching outcome:

- **pH:** The optimal pH for sodium disulfite bleaching is typically in the weakly acidic to neutral range, between 4.5 and 7.0.[8][13][14]
- **Temperature:** Higher temperatures generally favor the diffusion of the bleaching agent into the fiber and increase the reaction rate, with a typical range of 60-80°C.[8][12][13]
- **Consistency:** Pulp consistency, the weight percentage of dry pulp in the pulp slurry, affects chemical consumption and mixing efficiency. A typical range is 4-12%.[8][9][13]
- **Reaction Time:** The bleaching time is typically between 30 and 120 minutes.[8][13]
- **Chemical Dosage:** The amount of sodium disulfite applied is a critical factor, usually ranging from 0.5% to 2.5% based on the oven-dried weight of the pulp.[10]

- **Chelating Agents:** The presence of metal ions can catalyze the decomposition of the bleaching agent. Therefore, chelating agents like diethylenetriaminepentaacetic acid (DTPA) are often added to sequester these metal ions and improve bleaching efficiency.[\[1\]](#)[\[8\]](#)[\[9\]](#)
- **Oxygen Exclusion:** Sodium disulfite reacts with oxygen, which reduces its bleaching effectiveness.[\[1\]](#) Thus, minimizing air contact during the bleaching process is crucial.[\[13\]](#)[\[14\]](#)

Experimental Protocols

Protocol 1: Single-Stage Sodium Disulfite Bleaching of Mechanical Pulp

This protocol outlines a general procedure for a laboratory-scale single-stage bleaching of mechanical pulp using sodium disulfite.

Materials:

- Unbleached mechanical pulp
- Sodium disulfite ($\text{Na}_2\text{S}_2\text{O}_5$)
- Diethylenetriaminepentaacetic acid (DTPA)
- Sodium hydroxide (NaOH) or Sulfuric acid (H_2SO_4) for pH adjustment
- Deionized water
- Nitrogen gas supply
- Sealed reaction vessel (e.g., a sealable plastic bag or a jacketed glass reactor)
- Water bath or incubator for temperature control
- pH meter
- Filtration apparatus (e.g., Büchner funnel)

Procedure:

- Pulp Slurry Preparation:
 - Take a known amount of oven-dried (o.d.) unbleached pulp (e.g., 40 g).
 - Prepare a pulp slurry with deionized water to achieve the desired consistency (e.g., 5%).
[14] For 40 g of pulp at 5% consistency, the total weight will be 800 g, so add 760 mL of water.
- Pre-treatment and Deaeration:
 - Place the pulp slurry in the reaction vessel.
 - Add a chelating agent, such as DTPA (e.g., 0.3% on o.d. pulp weight).[8][9][15]
 - Heat the slurry to the target bleaching temperature (e.g., 60-70°C) while purging with nitrogen gas for about 30 minutes to remove dissolved oxygen.[14]
- pH Adjustment:
 - Measure the pH of the slurry and adjust it to the desired level (e.g., pH 6.0) using a dilute solution of NaOH or H₂SO₄. [8][14]
- Bleaching Stage:
 - Prepare a fresh solution of sodium disulfite.
 - Add the required amount of sodium disulfite (e.g., 1.0% on o.d. pulp weight) to the pulp slurry.
 - Immediately seal the reaction vessel to prevent air contact.
 - Maintain the temperature and agitate the slurry periodically (e.g., for 20 seconds every 5 minutes) for the duration of the reaction time (e.g., 60 minutes).[8][14]
- Termination and Washing:
 - After the reaction time, terminate the bleaching by cooling the slurry and opening the vessel.

- Wash the bleached pulp thoroughly with deionized water until the filtrate is clear and has a neutral pH.
- Pulp Analysis:
 - Prepare handsheets from the bleached pulp according to standard methods (e.g., TAPPI T205).[\[15\]](#)
 - Measure the optical properties of the handsheets, such as brightness (ISO brightness), yellowness, and opacity, using a spectrophotometer.[\[15\]](#)

Protocol 2: Two-Stage Peroxide-Disulfite Bleaching of Recycled Pulp

This protocol describes a two-stage bleaching sequence, starting with an oxidative hydrogen peroxide stage followed by a reductive sodium disulfite stage.

Materials:

- Deinked recycled pulp
- Hydrogen peroxide (H_2O_2)
- Sodium hydroxide (NaOH)
- Sodium silicate (Na_2SiO_3)
- Magnesium sulfate (MgSO_4)
- Sodium disulfite ($\text{Na}_2\text{S}_2\text{O}_5$)
- DTPA
- Sulfuric acid (H_2SO_4)
- Other materials as listed in Protocol 1

Procedure:

Stage 1: Hydrogen Peroxide Bleaching (P-stage)

- Prepare a pulp slurry to the desired consistency (e.g., 10%).[\[10\]](#)
- Add the following chemicals in order, with mixing after each addition: DTPA (e.g., 0.3%), MgSO_4 (e.g., 0.3%), NaOH (e.g., 3%), and Na_2SiO_3 (e.g., 2%).[\[8\]](#)
- Heat the slurry to the reaction temperature (e.g., 70°C).[\[8\]](#)
- Add hydrogen peroxide (e.g., 2%).[\[8\]](#)
- Maintain the temperature and agitate for the reaction time (e.g., 2 hours).[\[8\]](#)
- Wash the pulp thoroughly with deionized water.

Stage 2: Sodium Disulfite Bleaching (Y-stage)

- Take the washed pulp from the P-stage and adjust the consistency (e.g., 10%).[\[10\]](#)
- Heat the slurry to the reaction temperature (e.g., 80°C).[\[10\]](#)
- Adjust the pH to the target range (e.g., 7.0-7.5).[\[10\]](#)
- Deaerate the slurry with nitrogen gas.
- Add sodium disulfite (e.g., 1.5%).[\[10\]](#)
- Maintain the temperature and agitate for the reaction time (e.g., 90 minutes).[\[10\]](#)
- Wash the pulp thoroughly with deionized water.
- Prepare handsheets and analyze the optical properties as described in Protocol 1.

Quantitative Data

Table 1: Effect of Sodium Disulfite Dosage on Deinked Pulp (DIP) Properties

Pulp Type	Na ₂ S ₂ O ₄ Dosage (% on o.d. pulp)	Brightness Gain (% ISO)	Yellowness Reduction (%)
High Brightness DIP	0.5	~2.5	~15
1.0	~3.5	~25	
1.5	4.0	34	
2.0	~4.2	~38	
2.5	~4.3	~40	
Low Brightness DIP	0.5	~2.0	~8
1.0	~3.0	~14	
1.5	3.8	18	
2.0	~4.0	~20	
2.5	~4.1	~22	

Data synthesized from a study on deinked pulps for hygienic paper production.[\[10\]](#)

Table 2: Comparison of Single-Stage and Two-Stage Bleaching of Deinked Pulp

Bleaching Sequence	Pulp Type	Total Brightness Gain (% ISO)
Peroxide (P) Stage (1.5% H ₂ O ₂)	High Brightness DIP	5.7
Low Brightness DIP	4.4	
Disulfite (Y) Stage (1.5% Na ₂ S ₂ O ₄)	High Brightness DIP	4.0
Low Brightness DIP	3.8	
Peroxide-Disulfite (PY) Sequence	High Brightness DIP	9.7
Low Brightness DIP	9.1	
Disulfite-Peroxide (YP) Sequence	High Brightness DIP	6.7
Low Brightness DIP	5.6	

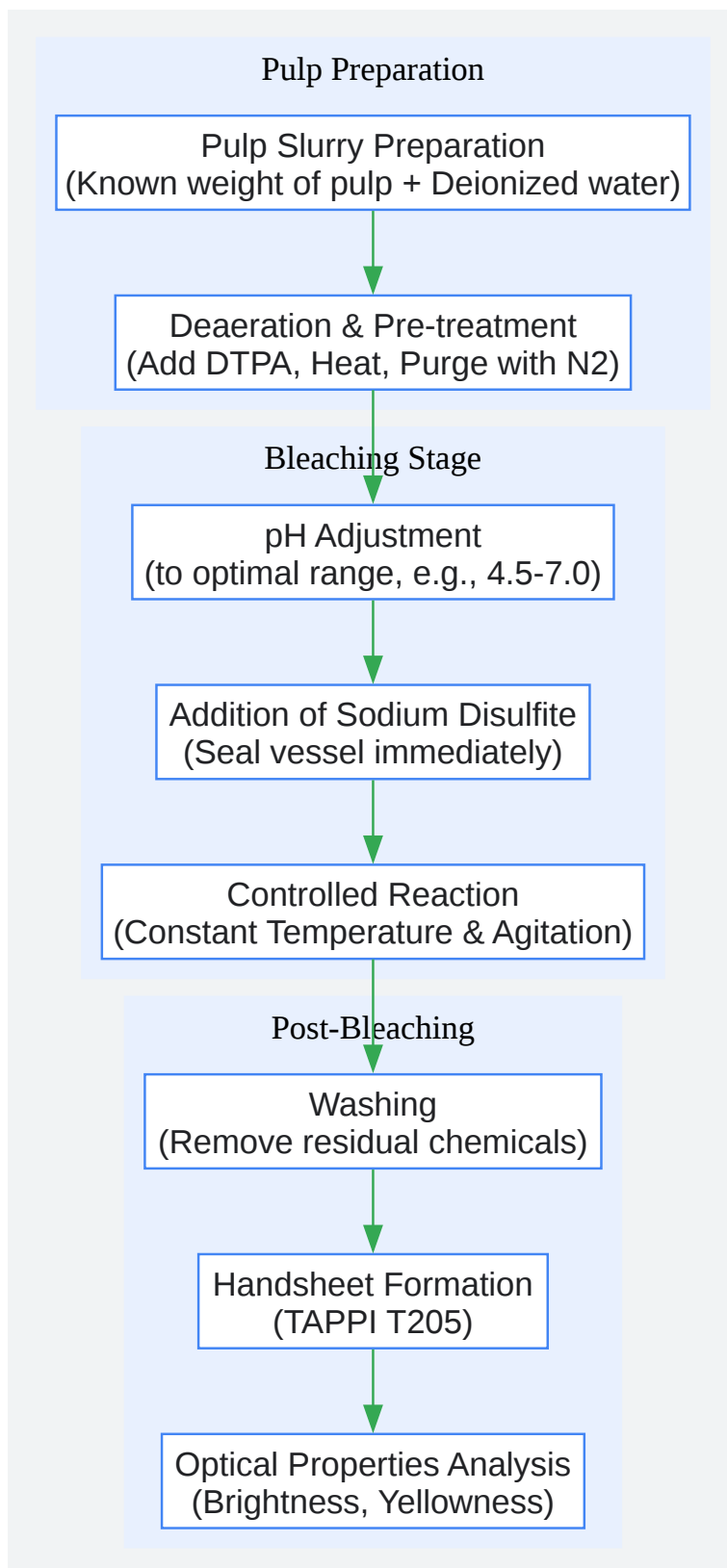
Data from a comparative study on bleaching sequences for deinked pulps.[\[10\]](#) The oxidative-reductive (PY) sequence resulted in a higher brightness gain.[\[10\]](#)

Table 3: Influence of Bleaching Variables on Brightness Gain of Bagasse Pulp

Parameter	Condition	Brightness Gain (% ISO)
pH	3	~3.5
6	~7.0	
8	~6.5	
10	~5.0	
12	~4.0	
Consistency (%)	4	~6.0
8	~7.5	
12	~7.0	
Temperature (°C)	40	~6.0
60	~7.5	
80	~6.5	

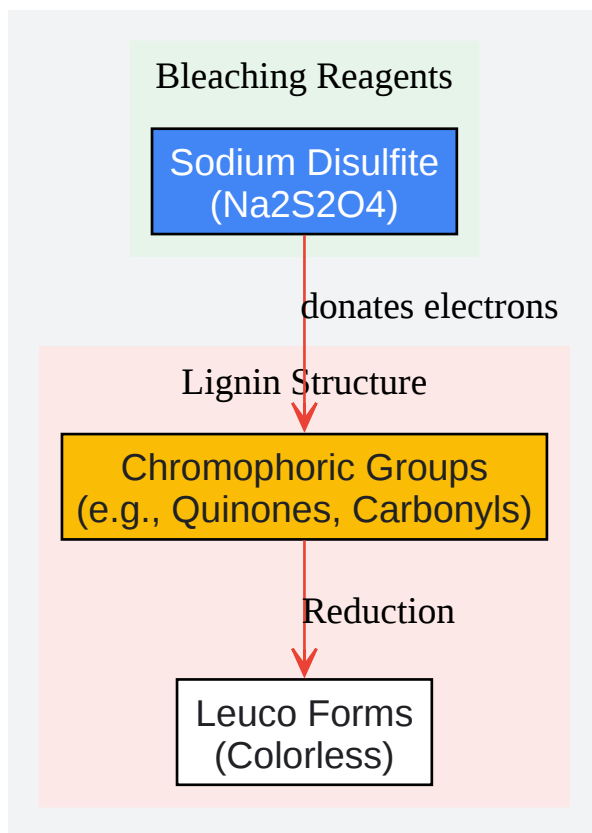
Data extracted from a study optimizing dithionite bleaching of high-yield bagasse pulp.[8][9]

Mandatory Visualizations



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Caption: Experimental workflow for sodium disulfite bleaching of pulp.



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Caption: Reductive bleaching mechanism of sodium disulfite on lignin.

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